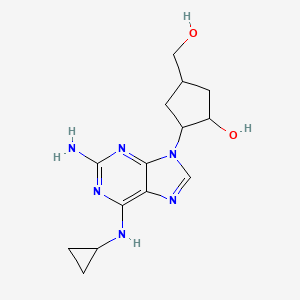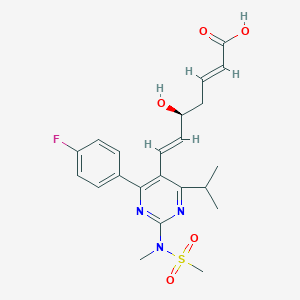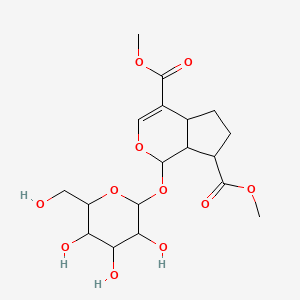
Forsythide dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Forsythide dimethyl ester is an organic compound with the chemical formula C15H16O7. It is a colorless solid with a sweet taste and is primarily used as a food additive, flavoring agent, spice, and food preservative . This compound belongs to the class of iridoids, which are known for their diverse pharmacological activities and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Forsythide dimethyl ester can be synthesized through esterification reactions. One common method involves the reaction of forsythide with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Forsythide dimethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Major Products Formed:
Hydrolysis: Forsythide and methanol
Oxidation: Carboxylic acids
Reduction: Alcohols
Scientific Research Applications
Forsythide dimethyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In synthetic chemistry, this compound is used as a precursor for the synthesis of various bioactive compounds, including alkaloids and prostaglandin analogues .
Biology: this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Medicine: Research has shown that this compound may have therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders .
Industry: In the food industry, this compound is used as a flavoring agent and preservative due to its sweet taste and stability .
Mechanism of Action
The mechanism of action of forsythide dimethyl ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. This compound may activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress . Additionally, it may inhibit the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, reducing inflammation .
Comparison with Similar Compounds
Geniposide: Known for its anti-inflammatory and hepatoprotective effects.
Deoxyloganin: Studied for its potential neuroprotective properties.
Dihydrocornin: Investigated for its role in plant metabolism and potential therapeutic applications.
Forsythide dimethyl ester stands out due to its unique combination of chemical stability, sweet taste, and diverse applications in various fields.
Properties
Molecular Formula |
C18H26O11 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
dimethyl 1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate |
InChI |
InChI=1S/C18H26O11/c1-25-15(23)8-4-3-7-9(16(24)26-2)6-27-17(11(7)8)29-18-14(22)13(21)12(20)10(5-19)28-18/h6-8,10-14,17-22H,3-5H2,1-2H3 |
InChI Key |
KVSFLKZCIIGPEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


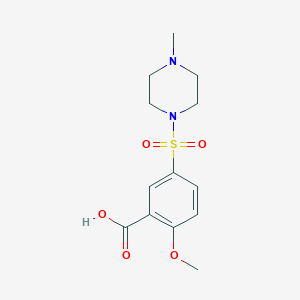

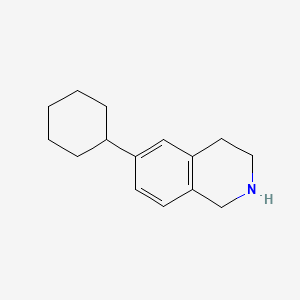
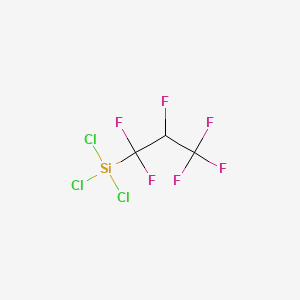
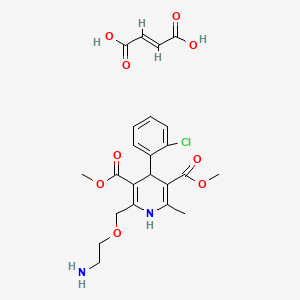
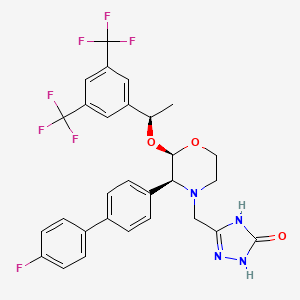
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
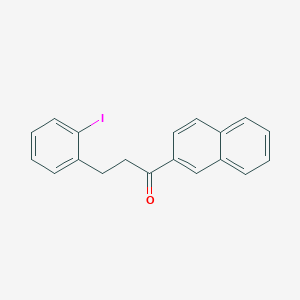
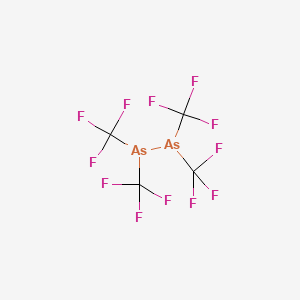

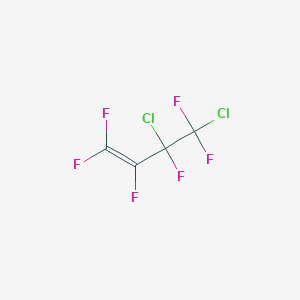
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
